molecular formula C18H22O6 B14391961 Acetic acid;3-[2-(3-hydroxyprop-1-ynyl)-4,5-dimethylphenyl]prop-2-yn-1-ol CAS No. 88606-81-9

Acetic acid;3-[2-(3-hydroxyprop-1-ynyl)-4,5-dimethylphenyl]prop-2-yn-1-ol

Cat. No.: B14391961
CAS No.: 88606-81-9
M. Wt: 334.4 g/mol
InChI Key: UFGWOZBUIDWNLO-UHFFFAOYSA-N
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Description

Acetic acid;3-[2-(3-hydroxyprop-1-ynyl)-4,5-dimethylphenyl]prop-2-yn-1-ol is a complex organic compound characterized by the presence of acetic acid and a phenyl ring substituted with hydroxyprop-1-ynyl and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;3-[2-(3-hydroxyprop-1-ynyl)-4,5-dimethylphenyl]prop-2-yn-1-ol typically involves the use of palladium-catalyzed coupling reactions. One common method is the Sonogashira coupling reaction, which involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification processes such as flash chromatography and recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;3-[2-(3-hydroxyprop-1-ynyl)-4,5-dimethylphenyl]prop-2-yn-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetic acid;3-[2-(3-hydroxyprop-1-ynyl)-4,5-dimethylphenyl]prop-2-yn-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid;3-[2-(3-hydroxyprop-1-ynyl)-4,5-dimethylphenyl]prop-2-yn-1-ol involves its interaction with specific molecular targets and pathways. The compound’s propargyl group is known to interact with enzymes and proteins, leading to various biological effects. For example, it can inhibit monoamine oxidase (MAO) enzymes, which play a role in the metabolism of neurotransmitters . Additionally, the compound may induce oxidative stress and apoptosis in cancer cells, contributing to its anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both hydroxyprop-1-ynyl and dimethyl groups in acetic acid;3-[2-(3-hydroxyprop-1-ynyl)-4,5-dimethylphenyl]prop-2-yn-1-ol imparts unique chemical properties, such as increased hydrophobicity and potential for specific interactions with biological targets. These features make it a valuable compound for various research applications and distinguish it from other similar compounds .

Properties

CAS No.

88606-81-9

Molecular Formula

C18H22O6

Molecular Weight

334.4 g/mol

IUPAC Name

acetic acid;3-[2-(3-hydroxyprop-1-ynyl)-4,5-dimethylphenyl]prop-2-yn-1-ol

InChI

InChI=1S/C14H14O2.2C2H4O2/c1-11-9-13(5-3-7-15)14(6-4-8-16)10-12(11)2;2*1-2(3)4/h9-10,15-16H,7-8H2,1-2H3;2*1H3,(H,3,4)

InChI Key

UFGWOZBUIDWNLO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)C#CCO)C#CCO.CC(=O)O.CC(=O)O

Origin of Product

United States

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